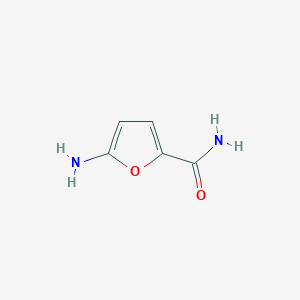![molecular formula C14H13Br2N B14204454 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline CAS No. 830324-28-2](/img/structure/B14204454.png)
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is an organic compound characterized by the presence of bromomethyl groups attached to an aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline typically involves the bromomethylation of aniline derivatives. One common method includes the reaction of aniline with formaldehyde and hydrobromic acid, resulting in the formation of bromomethyl groups on the aromatic ring. The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and catalysts can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and secondary amines.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of methylated derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline involves its interaction with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)phenylboronic acid
- 2-(Bromomethyl)phenylthiophene
- 2-(Bromomethyl)phenylpropionic acid
Uniqueness
2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline is unique due to the presence of two bromomethyl groups attached to an aniline structure This dual functionality allows for diverse chemical modifications and applications in various fields
Propriétés
Numéro CAS |
830324-28-2 |
|---|---|
Formule moléculaire |
C14H13Br2N |
Poids moléculaire |
355.07 g/mol |
Nom IUPAC |
2-(bromomethyl)-N-[2-(bromomethyl)phenyl]aniline |
InChI |
InChI=1S/C14H13Br2N/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H,9-10H2 |
Clé InChI |
XWLYNZOESKEPMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)NC2=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 4-[(prop-2-yn-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14204383.png)
![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
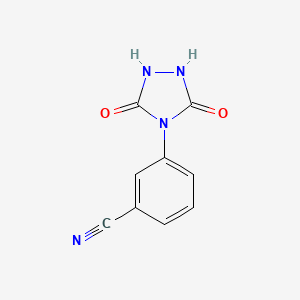
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)
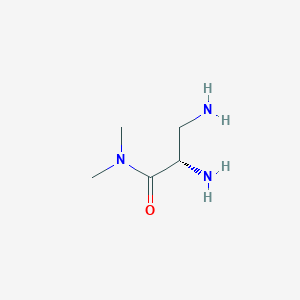
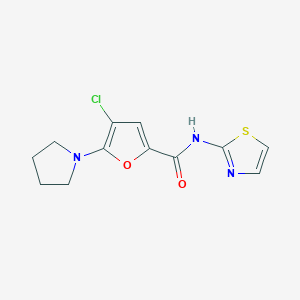
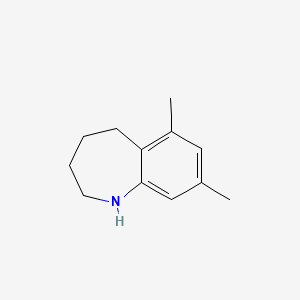
![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
